N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline is a complex organic compound that features a piperazine ring, a nitro group, and a fluoro substituent on an aniline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline typically involves multiple steps. One common approach is the nitration of N,N-diethyl-2-fluoroaniline to introduce the nitro group. This is followed by the substitution of the piperazine ring at the appropriate position. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-diethyl-2-fluoro-4-amino-5-(piperazin-1-yl)aniline.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring can enhance its binding affinity to certain biological targets, while the nitro and fluoro groups can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-diethyl-2-fluoro-4-nitro-5-(1-pyrrolidinyl)aniline
- N,N-diethyl-2,4-dinitro-5-fluoroaniline
Uniqueness
N,N-diethyl-2-fluoro-4-nitro-5-(piperazin-1-yl)aniline is unique due to the presence of the piperazine ring, which can significantly alter its chemical and biological properties compared to other similar compounds. The combination of the nitro, fluoro, and piperazine groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H21FN4O2 |
---|---|
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
N,N-diethyl-2-fluoro-4-nitro-5-piperazin-1-ylaniline |
InChI |
InChI=1S/C14H21FN4O2/c1-3-17(4-2)12-10-13(18-7-5-16-6-8-18)14(19(20)21)9-11(12)15/h9-10,16H,3-8H2,1-2H3 |
InChI-Schlüssel |
JVECBELGRWGPAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCNCC2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.